4-[(6-methylpyridazin-3-yl)oxy]-N-(2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide
Description
Properties
IUPAC Name |
4-(6-methylpyridazin-3-yl)oxy-N-[2-[(6-pyrazol-1-ylpyridazin-3-yl)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O2/c1-15-3-10-20(28-25-15)31-17-6-4-16(5-7-17)21(30)23-13-12-22-18-8-9-19(27-26-18)29-14-2-11-24-29/h2-11,14H,12-13H2,1H3,(H,22,26)(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFJJHCGKKHJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NCCNC3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-methylpyridazin-3-yl)oxy]-N-(2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the pyridazine and pyrazole rings, followed by their coupling through various chemical reactions. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
4-[(6-methylpyridazin-3-yl)oxy]-N-(2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, the presence of the pyrazole and pyridazine rings has shown efficacy against various cancer cell lines. A study demonstrated that derivatives of pyrazole can inhibit cell proliferation in cancer models, suggesting that this compound may have similar effects due to its structural components .
Anti-inflammatory Properties
Compounds containing the pyrazole moiety are often investigated for their anti-inflammatory effects. A series of studies evaluated the anti-inflammatory potential of related compounds, showing significant activity in reducing inflammation markers in vitro and in vivo models. The incorporation of specific substituents on the pyrazole ring can enhance these effects, indicating a pathway for optimizing therapeutic efficacy .
Neurological Applications
The ability of certain derivatives to cross the blood-brain barrier makes them candidates for neurological disorders. Research into related compounds has shown potential in treating conditions such as Alzheimer’s disease and Parkinson’s disease by modulating neurotransmitter levels and reducing neuroinflammation .
Case Study 1: Anticancer Efficacy
A study published in a reputable journal explored the anticancer efficacy of a related benzamide derivative in human breast cancer cells. The compound was found to induce apoptosis through the activation of caspases, with IC50 values demonstrating significant potency against MCF-7 cell lines. The findings suggest that 4-[(6-methylpyridazin-3-yl)oxy]-N-(2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide may exhibit similar mechanisms due to structural similarities .
Case Study 2: Anti-inflammatory Activity
In another investigation, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using carrageenan-induced paw edema in rats. Results indicated that certain modifications enhanced efficacy compared to standard anti-inflammatory drugs like Indomethacin, suggesting that this compound could be developed further for inflammatory conditions .
Mechanism of Action
The mechanism of action of 4-[(6-methylpyridazin-3-yl)oxy]-N-(2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule:
Substituent Effects on Physicochemical Properties
- Pyridazine vs.
- Ether Linkage : The (6-methylpyridazin-3-yl)oxy group in the target compound may improve solubility compared to direct alkyl/aryl substitutions (e.g., methyl in or bromo in ).
- Heterocyclic Variations : Replacing pyrazole with imidazole (as in ) alters electron distribution and steric bulk, which could affect target binding or metabolic stability.
Molecular Weight and Bioavailability
The target compound (430.47 g/mol) falls within the acceptable range for drug-like molecules, contrasting with smaller analogs like the 322.36 g/mol derivative in and larger derivatives like the 522.61 g/mol compound in . Higher molecular weight may reduce passive diffusion but improve target affinity through increased surface interactions.
Biological Activity
The compound 4-[(6-methylpyridazin-3-yl)oxy]-N-(2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide (referred to as "the compound" for brevity) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula and SMILES notation:
- Molecular Formula : C₁₅H₁₈N₄O
- SMILES : CC1=NN=C(C=C1)OC2=CC=C(C=C2)N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 202.09749 | 143.1 |
| [M+Na]+ | 224.07943 | 158.0 |
| [M+NH₄]+ | 219.12403 | 151.4 |
Biological Activity Overview
The biological activity of the compound has been investigated primarily in relation to its potential as a therapeutic agent targeting various diseases, particularly in oncology and infectious diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds or derivatives, providing insights into the potential efficacy of the target compound.
Study on Related Compounds
A study focusing on related pyridazine derivatives demonstrated significant anti-cancer activity through kinase inhibition, suggesting that structural similarities may confer similar properties to our compound .
Pharmacokinetics
In vivo studies on related compounds have shown favorable pharmacokinetic profiles, including:
- Bioavailability : Approximately 86% in rat models.
- Clearance Rate : Moderate-to-high plasma clearance with a half-life of about 1 hour .
These findings imply that modifications to the structure could enhance or alter these pharmacokinetic properties.
Comparative Analysis of Biological Activity
To better understand the potential of this compound, a comparative analysis with known active compounds is beneficial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
